CCR2 Antagonist SAR: Potency Improvement with Cyclohexyl Substitution in 3-Aminopyrrolidine Series
While direct quantitative data for this specific compound is not available in the public domain, class-level inference from a structurally related 3-aminopyrrolidine series demonstrates that the presence of a cyclohexyl group significantly enhances CCR2 antagonism. In a study of (S)-3-aminopyrrolidine derivatives, the unsubstituted cyclohexyl analog (compound 2) exhibited an IC50 of 35 nM in antagonism of MCP-1 binding to human CCR2, representing a 25-fold improvement over the R-configuration analog (IC50 860 nM) [1]. This SAR highlights the critical role of the cyclohexyl moiety in achieving potent CCR2 engagement, suggesting that 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one, with its cyclohexyl-ethanone group, may serve as a valuable scaffold for further optimization in CCR2 antagonist programs [2].
| Evidence Dimension | hCCR2 binding antagonism (IC50) |
|---|---|
| Target Compound Data | Not reported for this specific compound |
| Comparator Or Baseline | Unsubstituted cyclohexyl (S)-3-aminopyrrolidine derivative (compound 2): IC50 = 35 nM; (R)-isomer (compound 1): IC50 = 860 nM |
| Quantified Difference | 25-fold potency increase for (S)-isomer over (R)-isomer |
| Conditions | Antagonism of MCP-1 binding to human CCR2 in vitro |
Why This Matters
This class-level data indicates that the cyclohexyl-containing 3-aminopyrrolidine core is a privileged chemotype for CCR2 antagonism, providing a rational basis for selecting this compound over non-cyclohexyl analogs in inflammation-targeted research.
- [1] Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(12), 913–918. View Source
- [2] Lim, J. W., et al. (2010). Synthesis and Biological Evaluation of 1-Cyclohexyl Substituted 3-Aminopyrrolidine Derivatives as CC Chemokine Receptor 2 (CCR2) Antagonists. Bulletin of the Korean Chemical Society, 31(7), 1827-1828. View Source
